

In-Depth Technical Guide: 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

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Compound of Interest

Compound Name: 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B122306

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information for **1H-pyrrolo[3,2-b]pyridine-5-carbonitrile** (CAS Number: 146767-63-7). Due to the limited specific research on this particular molecule, this document also incorporates data on closely related pyrrolopyridine analogs to provide a broader context for its potential properties, synthesis, and biological applications.

Core Compound Identification and Properties

1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic organic compound featuring a fused pyrrole and pyridine ring system, a structure commonly referred to as 4-azaindole. The nitrile functional group at the 5-position significantly influences its electronic properties and potential as a building block in medicinal chemistry.

Physicochemical and Safety Data

The following tables summarize the known identification, physical, and safety data for **1H-pyrrolo[3,2-b]pyridine-5-carbonitrile**.^{[1][2][3][4]} Experimental data such as melting point and solubility are not readily available in published literature; the physical form is typically a solid or lyophilized powder.^{[1][2]}

Table 1: Compound Identification

Identifier	Value
CAS Number	146767-63-7[1][2]
Molecular Formula	C ₈ H ₅ N ₃ [1][4]
Molecular Weight	143.15 g/mol [4]
IUPAC Name	1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
InChI	1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H[2]
InChIKey	YSSSUMUGHHKGC0-UHFFFAOYSA-N[2]
SMILES	<chem>N#Cc1ccc2[nH]ccc2n1</chem> [2]
MDL Number	MFCD09909831[2]
PubChem Substance ID	329771998[2]

Table 2: Physical and Predicted Properties

Property	Value
Physical Form	Solid / Lyophilized Powder[1][2]
Purity (Typical)	≥95%[1]
XlogP (Predicted)	1.1[3]
Predicted Collision Cross Section ([M+H] ⁺)	128.6 Å ² [3]

Table 3: Safety and Handling Information

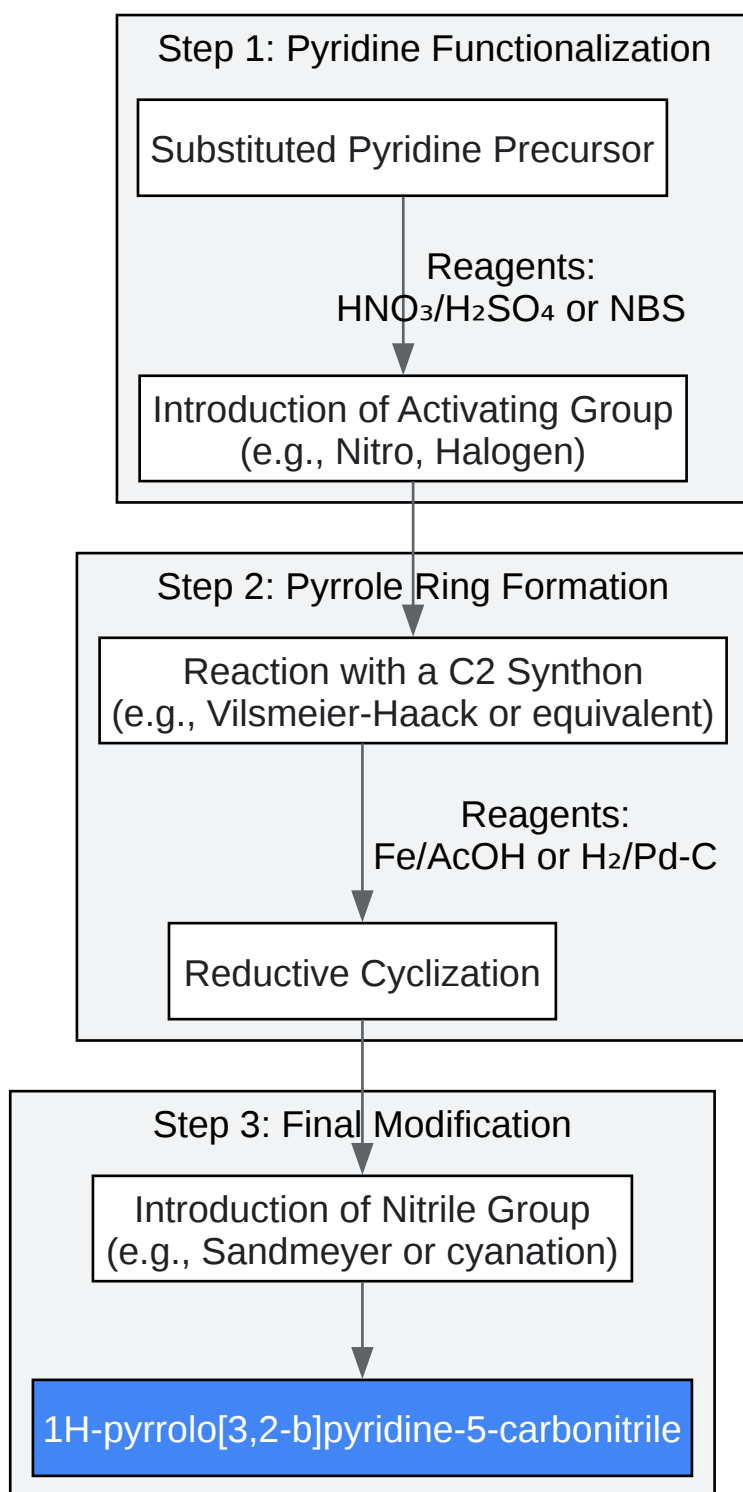
Category	Information
GHS Pictogram	GHS07 (Exclamation Mark)[2]
Signal Word	Warning[2]
Hazard Statement	H302: Harmful if swallowed[2]
Hazard Classification	Acute Toxicity 4 (Oral)[2]
Storage	Short-term: 4°C (1 week); Long-term: -20°C to -80°C (6 months). Avoid repeated freeze-thaw cycles.[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1H-pyrrolo[3,2-b]pyridine-5-carbonitrile** is not available in the cited literature. However, the synthesis of related pyrrolopyridine cores often involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. Below is a generalized workflow based on synthetic strategies for similar heterocyclic systems.

General Synthetic Workflow

The following diagram illustrates a plausible, generalized synthetic pathway for creating a substituted 1H-pyrrolo[3,2-b]pyridine scaffold. This typically involves starting with a substituted pyridine, introducing functional groups that enable the annulation of the pyrrole ring, followed by cyclization and subsequent functional group manipulation to achieve the target compound.



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Caption: Generalized workflow for pyrrolopyridine synthesis.

Biological Activity and Potential Signaling Pathways

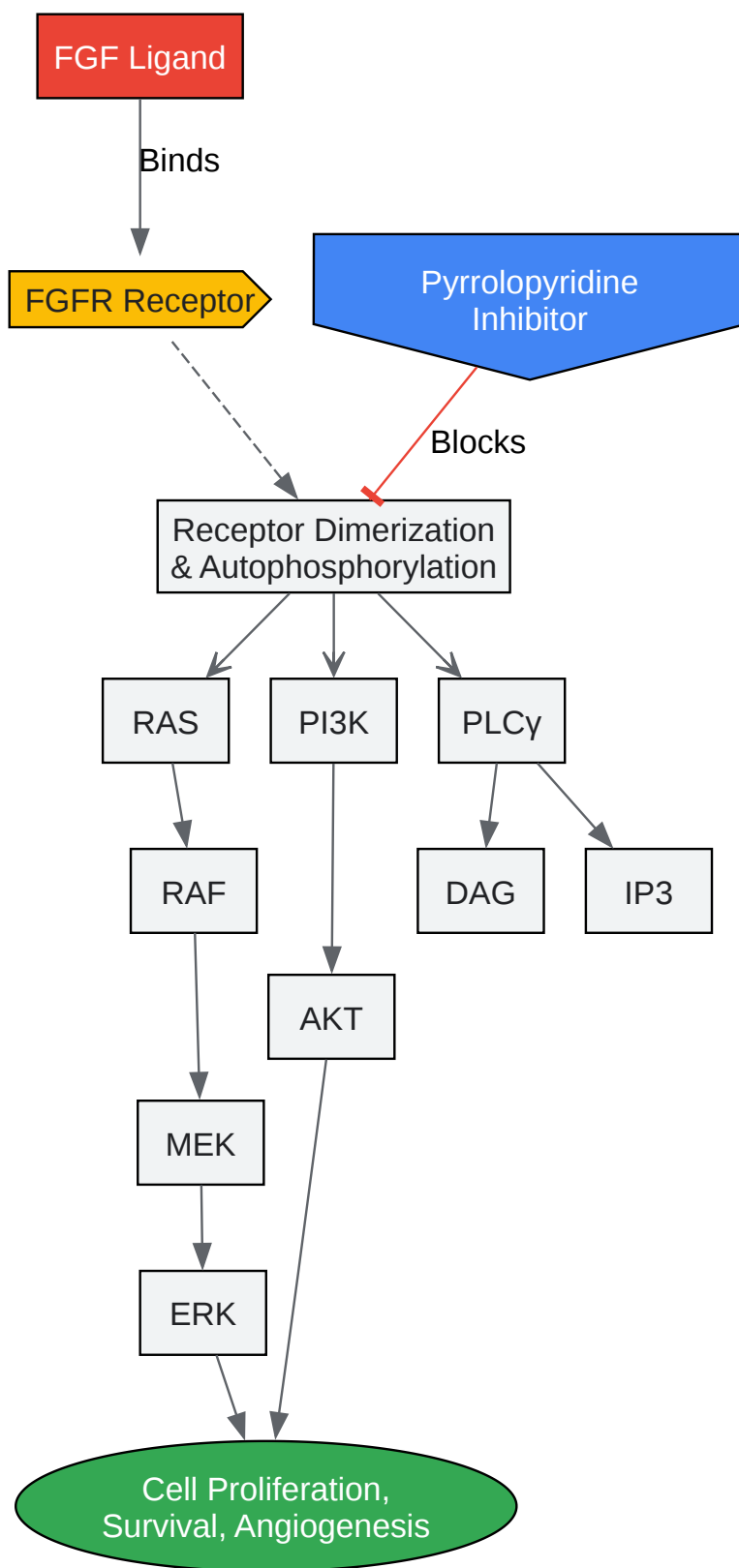
While no biological data exists specifically for **1H-pyrrolo[3,2-b]pyridine-5-carbonitrile**, the broader family of pyrrolopyridines has demonstrated significant activity across various biological targets, suggesting potential avenues of investigation for this compound.

- **Anticancer Activity:** Derivatives of the related isomer, 1H-pyrrolo[3,2-c]pyridine, have been synthesized as colchicine-binding site inhibitors, demonstrating potent antitumor activities against cell lines such as HeLa, SGC-7901, and MCF-7 by disrupting microtubule dynamics and inducing G2/M cell cycle arrest.[5]
- **Kinase Inhibition:** The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cancer cell proliferation and angiogenesis.[6][7] Additionally, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been developed as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a target in oncology and metabolic diseases.[8]
- **Anti-inflammatory Activity:** Aminopyrrolo[2,3-b]pyridine-5-carbonitrile derivatives have been investigated for their potential to bind to and inhibit COX-2, a key enzyme in inflammatory pathways.[9]

Example Signaling Pathway: FGFR Inhibition

Given the established role of the pyrrolopyridine core in kinase inhibition, the FGFR signaling pathway serves as an illustrative example of a potential mechanism of action. Abnormal activation of this pathway is implicated in numerous cancers. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to block this cascade.

The diagram below illustrates the canonical FGFR signaling cascade, a potential target for novel pyrrolopyridine-based inhibitors.



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Caption: Simplified FGFR signaling pathway, a target for pyrrolopyridine analogs.

Conclusion and Future Directions

1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a readily available chemical building block with defined physicochemical identifiers and safety protocols. While specific experimental and biological data for this compound are currently lacking in the public domain, the extensive research into its structural isomers and related analogs highlights the therapeutic potential of the pyrrolopyridine scaffold. Future research should focus on elucidating its physical properties, developing optimized synthetic routes, and screening for biological activity against key drug targets, particularly in the areas of oncology and inflammatory diseases. The established activity of related compounds provides a strong rationale for investigating this molecule as a potential kinase inhibitor or a scaffold for novel therapeutic agents.

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